Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Tosylpyrrolidine-2,5-diyl)dimethanol is a chiral organic compound featuring a pyrrolidine ring, a key structural motif in a vast array of natural products and pharmaceuticals.[1][2] The presence of the tosyl protecting group on the nitrogen atom and the two hydroxymethyl substituents at the 2 and 5 positions endows this molecule with unique chemical properties and renders it a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug discovery and asymmetric synthesis. The pyrrolidine scaffold is of significant interest to medicinal chemists due to its ability to explore three-dimensional pharmacophore space, contributing to the stereochemistry and conformational rigidity of a molecule.[1]
Molecular Structure and Identification
The fundamental characteristics of (1-Tosylpyrrolidine-2,5-diyl)dimethanol are summarized in the table below, providing essential information for its identification and handling.
| Property | Value |
| IUPAC Name | (1-Tosylpyrrolidine-2,5-diyl)dimethanol |
| CAS Number | 92198-73-7[3] |
| Molecular Formula | C₁₃H₁₉NO₄S[3] |
| Molecular Weight | 285.36 g/mol [3] |
| Canonical SMILES | CS(=O)(=O)N1C(CO)CCC1CO |
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N1 [label="N", pos="0,0.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"];
C1 [label="C", pos="-1,-0.2!", fontcolor="#202124"];
C2 [label="C", pos="-0.5,-1.2!", fontcolor="#202124"];
C3 [label="C", pos="0.5,-1.2!", fontcolor="#202124"];
C4 [label="C", pos="1,-0.2!", fontcolor="#202124"];
S1 [label="S", pos="0,1.8!", fontcolor="#FFFFFF", style=filled, fillcolor="#FBBC05"];
O1 [label="O", pos="-0.8,2.5!", fontcolor="#EA4335"];
O2 [label="O", pos="0.8,2.5!", fontcolor="#EA4335"];
C5 [label="C", pos="0,3.2!", fontcolor="#202124"];
C6 [label="C", pos="-0.7,3.9!", fontcolor="#202124"];
C7 [label="C", pos="0.7,3.9!", fontcolor="#202124"];
C8 [label="C", pos="-0.7,4.9!", fontcolor="#202124"];
C9 [label="C", pos="0.7,4.9!", fontcolor="#202124"];
C10 [label="C", pos="0,5.6!", fontcolor="#202124"];
C11 [label="C", pos="0,6.6!", fontcolor="#202124"];
C12 [label="C", pos="-1.8,-0.2!", fontcolor="#202124"];
O3 [label="O", pos="-2.5,-0.2!", fontcolor="#EA4335"];
C13 [label="C", pos="1.8,-0.2!", fontcolor="#202124"];
O4 [label="O", pos="2.5,-0.2!", fontcolor="#EA4335"];
// Bonds
N1 -- C1;
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- N1;
N1 -- S1;
S1 -- O1 [style=double];
S1 -- O2 [style=double];
S1 -- C5;
C5 -- C6;
C5 -- C7;
C6 -- C8;
C7 -- C9;
C8 -- C10;
C9 -- C10;
C10 -- C11;
C1 -- C12;
C12 -- O3;
C4 -- C13;
C13 -- O4;
}
Caption: 2D structure of (1-Tosylpyrrolidine-2,5-diyl)dimethanol.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of (1-Tosylpyrrolidine-2,5-diyl)dimethanol is crucial for its application in research and development. While experimental data for some properties are not widely published, predicted values from computational models provide useful estimates.
Table of Physical Properties
| Property | Value | Source |
| Boiling Point | 475.9 ± 51.0 °C (Predicted) | [4] |
| Density | 1.294 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 14.47 ± 0.10 (Predicted) | [4] |
Solubility:
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of (1-Tosylpyrrolidine-2,5-diyl)dimethanol. While a comprehensive public database of its spectra is not available, typical chemical shifts and vibrational frequencies can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tosyl group (aromatic protons typically in the range of 7.3-7.8 ppm and a methyl singlet around 2.4 ppm). The protons on the pyrrolidine ring and the hydroxymethyl groups would appear in the aliphatic region, with their chemical shifts and multiplicities dependent on the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the tosyl group, the methyl carbon of the tosyl group, and the carbons of the pyrrolidine ring and the hydroxymethyl groups. The chemical shifts of the pyrrolidine carbons provide valuable information about the ring conformation and substitution pattern.[5]
Infrared (IR) Spectroscopy:
The IR spectrum of (1-Tosylpyrrolidine-2,5-diyl)dimethanol is expected to exhibit characteristic absorption bands corresponding to its functional groups.[6] Key expected vibrational frequencies include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
C-H stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
S=O stretch (sulfonamide): Strong asymmetric and symmetric stretching bands around 1340-1370 cm⁻¹ and 1150-1180 cm⁻¹.
-
C-O stretch: A band in the region of 1000-1260 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule.[7][8] In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 286.1. The fragmentation pattern would likely involve cleavage of the tosyl group, loss of water from the hydroxymethyl groups, and fragmentation of the pyrrolidine ring.
Synthesis and Purification
The synthesis of (1-Tosylpyrrolidine-2,5-diyl)dimethanol typically involves the reduction of the corresponding dicarboxylic acid or diester derivative, which can be prepared from commercially available starting materials such as glutamic acid. The chirality of the final product is determined by the stereochemistry of the starting material.
Illustrative Synthetic Pathway:
Caption: A general synthetic scheme for (1-Tosylpyrrolidine-2,5-diyl)dimethanol.
Experimental Protocol: Reduction of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
This protocol describes a general procedure for the reduction of the diester to the diol. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Dissolve Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify the crude (1-Tosylpyrrolidine-2,5-diyl)dimethanol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Applications in Drug Discovery and Asymmetric Synthesis
The unique structural features of (1-Tosylpyrrolidine-2,5-diyl)dimethanol make it a valuable chiral building block and a potential chiral auxiliary or ligand in asymmetric synthesis.[9][10]
Chiral Building Block:
The C₂-symmetric nature of the trans-isomer of (1-Tosylpyrrolidine-2,5-diyl)dimethanol makes it an attractive starting material for the synthesis of more complex chiral molecules. The two primary alcohol functionalities can be selectively modified to introduce a variety of other functional groups, leading to the construction of diverse molecular scaffolds for drug discovery. The pyrrolidine ring is a common feature in many biologically active compounds, and the defined stereochemistry at the 2 and 5 positions can be crucial for target binding and pharmacological activity.[2]
Potential as a Chiral Auxiliary and Ligand:
Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed.[9][10] The diol functionality of (1-Tosylpyrrolidine-2,5-diyl)dimethanol could be used to form chiral acetals or ketals, which can then direct diastereoselective reactions on other parts of the molecule.
Furthermore, the nitrogen and oxygen atoms in the molecule can act as coordination sites for metal catalysts. Modification of the hydroxyl groups could lead to the development of novel chiral ligands for a variety of asymmetric transformations, such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The tosyl group can influence the electronic properties and steric environment of the catalytic center.
Safety and Handling
(1-Tosylpyrrolidine-2,5-diyl)dimethanol should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(1-Tosylpyrrolidine-2,5-diyl)dimethanol is a versatile chiral compound with significant potential in organic synthesis, particularly in the fields of drug discovery and asymmetric catalysis. Its well-defined stereochemistry and the presence of multiple functional groups make it a valuable building block for the construction of complex molecular architectures. While there is a need for more comprehensive experimental data on its physical and chemical properties, the information presented in this guide provides a solid foundation for researchers and scientists working with this promising molecule. Further exploration of its reactivity and application as a chiral ligand is warranted and could lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6449. [Link]
-
Chiral auxiliary - Wikipedia. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(5), 635-652. [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. [Link]
-
Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids - PubMed. [Link]
-
(PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. [Link]
-
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. MACEDONIAN PHARMACEUTICAL BULLETIN, 68(1), 15-26. [Link]
-
13C.NMR – Spectra of Compound [ 1 ] | Download Scientific Diagram - ResearchGate. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. [Link]
-
2,5-Tetrahydrofurandimethanol | C6H12O3 | CID 97792 - PubChem. [Link]
-
(PDF) FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - ResearchGate. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC - PubMed Central. [Link]
-
Crystal structure of N, N-Dimethyl-N′-tosylformimidamide, C10H14N2O2S - ResearchGate. [Link]
-
Solubility of Xylitol in Ethanol, Acetone, N,N-Dimethylformamide, 1-Butanol, 1-Pentanol, Toluene, 2-Propanol, and Water - ResearchGate. [Link]
-
Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC - NIH. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed. [Link]
-
THFDM - FCAD Group. [Link]
-
2,5-Furandimethanol | C6H8O3 | CID 74663 - PubChem. [Link]
Sources